molecular formula C9H10INO2 B14810208 5-Cyclopropoxy-3-iodo-2-methoxypyridine

5-Cyclopropoxy-3-iodo-2-methoxypyridine

Cat. No.: B14810208
M. Wt: 291.09 g/mol
InChI Key: MKOBGGIAKXDXBF-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-iodo-2-methoxypyridine is a pyridine derivative characterized by three distinct substituents: a methoxy group at position 2, an iodine atom at position 3, and a cyclopropoxy group at position 4. This compound combines electron-donating (methoxy, cyclopropoxy) and weakly deactivating (iodo) groups, creating a unique electronic and steric profile. The methoxy group enhances ring activation for electrophilic substitution, while the cyclopropoxy group introduces steric bulk and lipophilicity.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

5-cyclopropyloxy-3-iodo-2-methoxypyridine

InChI

InChI=1S/C9H10INO2/c1-12-9-8(10)4-7(5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

MKOBGGIAKXDXBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)OC2CC2)I

Origin of Product

United States

Preparation Methods

The synthesis of 5-Cyclopropoxy-3-iodo-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a methoxypyridine derivative followed by the introduction of the cyclopropoxy group. The reaction conditions often involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield .

Chemical Reactions Analysis

5-Cyclopropoxy-3-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Cyclopropoxy-3-iodo-2-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-iodo-2-methoxypyridine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

3-Iodo-2-methoxy-5-methylpyridine

Structure : Positions 2 (methoxy), 3 (iodo), and 5 (methyl).
Key Differences :

  • Position 5 Substituent : Methyl (electron-donating alkyl group) vs. cyclopropoxy (oxygen-linked cyclopropane).
  • Electronic Effects : Methyl is less electron-rich compared to cyclopropoxy, which has lone pairs from oxygen.
  • Applications: The methyl derivative may exhibit higher solubility in nonpolar solvents, while the cyclopropoxy analog’s bulk could improve metabolic stability in drug design .

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol

Structure : Positions 2 (propargyl alcohol), 3 (methoxy), and 5 (bromo).
Key Differences :

  • Halogen Reactivity : Bromo (weaker leaving group) vs. iodo (superior leaving group for cross-couplings like Suzuki-Miyaura).
  • Functional Groups : Propargyl alcohol enables click chemistry applications, absent in the target compound.
  • Electronic Profile : Bromine’s electron-withdrawing effect contrasts with iodine’s polarizability, influencing regioselectivity in substitutions .

2-Methoxy-4-methyl-3-nitropyridine and 2-Methoxy-4-methyl-5-nitropyridine

Structure : Nitro groups at positions 3 or 5, methyl at position 4, and methoxy at position 2.
Key Differences :

  • Electronic Effects : Nitro groups are strongly electron-withdrawing, deactivating the pyridine ring compared to the target’s electron-donating cyclopropoxy.
  • Reactivity : Nitro groups direct electrophilic attacks to meta positions, whereas methoxy and cyclopropoxy direct to ortho/para positions, altering reaction pathways .

Comparative Data Table

Compound Name Position 2 Position 3 Position 5 Key Properties
5-Cyclopropoxy-3-iodo-2-methoxypyridine Methoxy Iodo Cyclopropoxy High steric bulk, activated for cross-coupling, enhanced lipophilicity
3-Iodo-2-methoxy-5-methylpyridine Methoxy Iodo Methyl Lower steric hindrance, higher solubility in nonpolar media
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol Propargyl alcohol Methoxy Bromo Click chemistry utility, moderate leaving group ability
2-Methoxy-4-methyl-3-nitropyridine Methoxy Nitro Methyl Electron-deficient ring, meta-directing, high synthesis yield (80–95%)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s methoxy group can be installed using methods analogous to those for nitro-pyridines (e.g., nucleophilic substitution or Ullmann couplings) .
  • Reactivity in Cross-Couplings : The iodine atom in 5-cyclopropoxy-3-iodo-2-methoxypyridine offers advantages over bromo analogs in palladium-catalyzed reactions due to faster oxidative addition .
  • Biological Relevance : Cyclopropoxy’s lipophilicity may enhance blood-brain barrier penetration compared to methyl or nitro groups, making it relevant in CNS drug development .

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